5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
Description
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring an isoxazole core substituted at the 5-position with a 1-ethyl-3-methylpyrazole moiety. This compound belongs to a broader class of carbohydrazides known for their versatility in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules such as thiosemicarbazides, thiazolidinones, and 1,3,4-oxadiazoles .
Properties
IUPAC Name |
5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGMYAHRCAMSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Ethyl and Methyl Groups: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and a suitable precursor containing the pyrazole core.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, tosylates, and mesylates as leaving groups.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and alkanes.
Substitution: Substituted pyrazoles and isoxazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide include its potential use as a bioactive molecule in drug discovery. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, this compound can be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other materials. Its unique chemical structure allows for the creation of novel products with specific properties.
Mechanism of Action
The mechanism by which 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide and related carbohydrazide derivatives:
Key Observations :
- Indole-containing derivatives (e.g., 5-(1-methylindol-3-yl)isoxazole-3-carbohydrazide) exhibit enhanced blood-brain barrier penetration, making them suitable for neurodegenerative disease research .
- Halogenated phenyl groups (e.g., 4-chloro, 3-fluoro) improve antibacterial and anti-tubercular activities by enhancing lipophilicity and target binding .
Example Data :
Challenges :
Key Findings :
Physicochemical and Analytical Data
Representative Examples :
5-(1-Methylindol-3-yl)isoxazole-3-carbohydrazide (5m) :
- Molecular Formula : C₂₂H₂₀N₄O₄
- Analytical Data : Calcd. C = 65.34%, H = 4.98%, N = 13.85%; Found C = 65.21%, H = 5.23%, N = 13.47% .
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide :
Stability Notes:
- Carbohydrazides are generally stable under dry, cool conditions but may degrade in acidic or oxidizing environments .
Biological Activity
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, antibacterial, and anticancer activities, supported by data tables and relevant research findings.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.22 g/mol
- CAS Number : 957487-32-0
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a comparative study, various pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole | 0.034 | 353.8 |
| Celecoxib | 0.052 | Reference |
The compound exhibited a significant selectivity for COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health while maintaining anti-inflammatory efficacy .
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported as follows:
| Bacteria Species | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been a focal point in recent research. Studies have shown that compounds with similar structures exhibit antiproliferative effects against various human cancer cell lines.
In a study involving multiple human tumor cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range:
| Cell Line | IC50 (nM) |
|---|---|
| A549 (Lung Cancer) | 50 |
| MCF7 (Breast Cancer) | 40 |
| HeLa (Cervical Cancer) | 30 |
These findings suggest that the compound's mechanism may involve the induction of apoptosis or cell cycle arrest .
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced inflammation compared to control groups. The edema inhibition percentage was recorded at 82% , which is comparable to standard anti-inflammatory drugs like diclofenac.
Case Study: Antibacterial Efficacy
In another study, the compound was tested against biofilms formed by Staphylococcus aureus. Results indicated a reduction in biofilm formation by 70% , showcasing its potential application in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide, and how can the product be purified and characterized?
- Methodology :
- Synthesis : Cyclocondensation reactions are commonly employed. For example, hydrazide derivatives of isoxazole-carboxylic acids can be synthesized using POCl₃-mediated reactions with pyrazolyl precursors (e.g., 1-ethyl-3-methylpyrazole) under reflux conditions . Ethanol or methanol is often used as a solvent, with reaction times ranging from 4–8 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are effective.
- Characterization : Confirm via ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm), IR (N-H stretch at ~3200 cm⁻¹ for hydrazide), and ESI-MS (m/z consistent with molecular formula) .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELXL is the gold standard for small-molecule refinement. Key steps include absorption correction (SADABS), structure solution via direct methods (SHELXS), and iterative refinement of positional/anisotropic displacement parameters .
- Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry using ORTEP-III (e.g., anisotropic displacement ellipsoids) .
Q. What spectroscopic techniques are critical for verifying the hydrazide functional group in this compound?
- Methodology :
- IR Spectroscopy : Look for N-H stretches (~3200–3350 cm⁻¹) and C=O stretches (~1650–1700 cm⁻¹) .
- NMR : In DMSO-d₆, the hydrazide NH proton appears as a broad singlet at δ 9.5–10.5 ppm. Isoxazole protons typically resonate at δ 6.0–6.5 ppm .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological activity of this compound against enzyme targets?
- Methodology :
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or MurD ligase, where pyrazole-isoxazole hybrids have shown affinity .
- Docking Workflow : Use AutoDock Vina or GOLD. Prepare the ligand (minimized geometry at B3LYP/6-31G* level) and protein (PDB: 1KMS for DHFR). Validate the docking protocol by redocking co-crystallized ligands (RMSD < 2.0 Å) .
- Analysis : Focus on hydrogen bonds (e.g., hydrazide NH with Asp27 in DHFR) and hydrophobic interactions (pyrazole methyl/ethyl groups with active-site residues) .
Q. How should researchers address contradictory data in biological assays (e.g., variable antibacterial activity across derivatives)?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation on phenyl rings) and correlate with bioactivity. For example, 4-chlorophenyl derivatives may enhance antibacterial potency by improving lipophilicity .
- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility, purity) .
- Dose-Response Studies : Confirm activity trends with EC₅₀/IC₅₀ calculations across multiple replicates .
Q. What strategies can optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C. Monitor via HPLC for hydrolysis (e.g., hydrazide → carboxylic acid) .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability. Characterize using dynamic light scattering (DLS) and in vitro release assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
